3-Oxo-3-ureidopropanoic acid

Enzymology Pyrimidine Metabolism Substrate Specificity

Researchers studying the oxidative pyrimidine degradation pathway often face false-negative results when using the incorrect analog, ureidopropionic acid (CAS 462-88-4), which is processed by a different enzyme system. 3-Oxo-3-ureidopropanoic acid (malonuric acid) is the only valid substrate for N-malonylurea hydrolase (EC 3.5.1.95), the key enzyme in this microbial pathway. • Strict substrate specificity: Use of any other analog yields false negatives, wasting assay development resources. • Essential standard for LC-MS/MS diagnostics: Accurate m/z 147.1 channel annotation prevents misdiagnosis of inborn errors of metabolism. • Irreplaceable pro-drug scaffold: Its esters undergo rapid intramolecular cyclization (t1/2 = 8-63 min) to form active barbituric acids, a property absent in the 3-deoxy analog. Supplied with full QA documentation, ensuring technical validity for enzyme assays, metabolic flux studies, and pharmaceutical R&D.

Molecular Formula C4H6N2O4
Molecular Weight 146.1 g/mol
CAS No. 542-07-4
Cat. No. B150286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-3-ureidopropanoic acid
CAS542-07-4
Synonyms3-[(Aminocarbonyl)amino]-3-oxo-propanoic acid;  N-Carbamoyl-malonamic acid;  (carbamoylcarbamoyl)-acetic acid;  [[(Aminocarbonyl)amino]carbonyl]-acetic acid;  Allophanoyl-acetic acid;  Malonuric acid;  (Carboxyacetyl)-urea
Molecular FormulaC4H6N2O4
Molecular Weight146.1 g/mol
Structural Identifiers
SMILESC(C(=O)NC(=O)N)C(=O)O
InChIInChI=1S/C4H6N2O4/c5-4(10)6-2(7)1-3(8)9/h1H2,(H,8,9)(H3,5,6,7,10)
InChIKeyUCUUMUFWVSUBOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxo-3-ureidopropanoic acid (CAS 542-07-4): A Definitive Guide for Procurement in Oxidative Pyrimidine Research


3-Oxo-3-ureidopropanoic acid (systematic name: 3-(carbamoylamino)-3-oxopropanoic acid), also known as malonuric acid, is a ureido derivative of malonic acid. It is chemically and functionally distinct from the more common ureidopropionic acid (N-carbamoyl-β-alanine, CAS 462-88-4), which lacks the 3-oxo group [1]. This compound serves as a critical intermediate specifically within the **oxidative pyrimidine degradation pathway**, being the product of barbiturase (EC 3.5.2.1) and the substrate for N-malonylurea hydrolase (EC 3.5.1.95), which cleaves it into urea and malonic acid [2]. This contrasts sharply with its 3-deoxy analog, which is the substrate for β-ureidopropionase in the mammalian reductive pathway, demonstrating distinct metabolic routing [2][3]. The compound also exhibits unique pro-drug chemistry, forming the basis for reversible barbiturate delivery systems [4].

Why 3-Oxo-3-ureidopropanoic acid Cannot Be Replaced by Common Pyrimidine Intermediates in Procurement


Substituting this compound with its nearest structural analog, ureidopropionic acid (3-ureidopropanoate, CAS 462-88-4), is a critical experimental flaw. These two molecules are processed by entirely different enzyme systems: ureidopropionic acid is a substrate for the mammalian **reductive** pathway enzyme β-ureidopropionase (EC 3.5.1.6), leading to β-alanine [1], whereas 3-oxo-3-ureidopropanoic acid is the exclusive substrate for the microbial **oxidative** pathway enzyme N-malonylurea hydrolase (EC 3.5.1.95), yielding malonic acid and urea [2]. The presence of the 3-oxo group does not simply modify activity; it dictates pathway routing. Consequently, an assay or synthesis designed for one will be entirely non-functional with the other, as shown by the strict substrate specificity of N-malonylurea hydrolase [2]. This metabolic exclusivity is the foundational reason why generic replacement cannot be considered, and the quantitative evidence below underscores this for specific application domains.

Quantitative Differentiation Data for 3-Oxo-3-ureidopropanoic acid Relative to Comparator Compounds


Enzyme Kinetic Differentiation: N-malonylurea Hydrolase vs. β-Ureidopropionase Substrate Specificity

The enzyme for which 3-oxo-3-ureidopropanoic acid is a substrate, N-malonylurea hydrolase (ureidomalonase), exhibits strict specificity toward this compound. In a direct comparison, the enzyme does not accept ureidopropionic acid (N-carbamoyl-β-alanine) as a substrate [1]. Conversely, the mammalian enzyme β-ureidopropionase shows a Km for its substrate N-carbamoyl-β-alanine of 0.06 mM, but has no measurable activity on the 3-oxo derivative [2]. This bidirectional void in cross-reactivity is a definitive quantitative differentiator.

Enzymology Pyrimidine Metabolism Substrate Specificity

Structural and Functional Pathway Divergence: Oxidative vs. Reductive Degradation

The compound exclusively feeds into the oxidative pyrimidine pathway, which is fundamentally different from the canonical reductive pathway that processes its 3-deoxy analog. The oxidative pathway concludes with the formation of malonic acid and urea via N-malonylurea hydrolase [1]. In contrast, the reductive pathway (using ureidopropionic acid) yields β-alanine, CO2, and ammonia [2]. This difference in terminal products is not a matter of degree but of substance, allowing for a clean metabolic flux analysis where the carbon skeleton (malonate vs. β-alanine) serves as a tracer.

Metabolic Engineering Pyrimidine Catabolism Pathway Mapping

Pro-Drug Cyclization Kinetics: Malonuric Acid Esters vs. Other Pro-Drug Types

Esters of 3-oxo-3-ureidopropanoic acid function as efficient pro-drugs for barbituric acids via a unique intramolecular cyclization mechanism. At pH 7.4 and 37°C, various methyl malonurate esters show a quantifiable cyclization half-life ranging from 8 to 63 minutes [1]. This stands in contrast to simpler ester prodrugs, which often rely on passive hydrolysis, providing a tunable yet rapid conversion rate. The parent malonuric acid also exhibits a reversible cyclization equilibrium with barbituric acid, a property absent in its non-oxo analog [2]. This reversibility is a unique kinetic signature not available in the 3-deoxy series.

Pro-drug Design Pharmaceutical Chemistry Controlled Release

Analytical Method Selectivity: Chromatographic Resolution from Common Interfering Analytes

Validated LC-MS/MS methods for pyrimidine metabolite profiling demonstrate that 3-oxo-3-ureidopropanoic acid can be chromatographically resolved from its closest structural neighbor, ureidopropionic acid. Published assays for the quantification of uracil catabolites show a linear range of 1.6–1600 μM and intra-day precisions of ≤8%, specifically validated for the resolution of multiple closely related pyrimidine derivatives [1]. While the primary method was validated for the reductive pathway products, the structural distinction—the extra carbonyl oxygen—provides a significant mass shift (Δm/z = 14) and altered retention time relative to ureidopropionic acid, ensuring no cross-interference in MS/MS detection [2]. This analytical specificity is a procurement-critical quality attribute, ensuring that the correct analyte is measured without misidentification.

Bioanalysis LC-MS/MS Metabolomics

Validated Application Scenarios for 3-Oxo-3-ureidopropanoic acid


Enzymatic Assays for Oxidative Pyrimidine Pathway Discovery

This compound is the sole substrate for N-malonylurea hydrolase (ureidomalonase, EC 3.5.1.95) and is thus the only valid probe for discovering, characterizing, or screening inhibitors of this enzyme. As confirmed by Deguchi et al., the enzyme exhibits strict substrate specificity, meaning the use of any other analog (e.g., ureidopropionic acid) will yield a false-negative result, wasting assay development time and resources [1].

Metabolic Engineering of Nucleoside Synthesis in Rhodococcus

In the biotechnologically relevant oxidative pyrimidine pathway of R. erythropolis, this compound is the penultimate intermediate before the production of malonic acid. Its availability is critical for studying the equilibrium control of ribose transfer between pyrimidine and purine bases, a process used to enhance the conversion yield of purine nucleoside synthesis. The corresponding 3-deoxy compound plays no role in this oxidative pathway, meaning procurement of the correct 3-oxo standard is essential for flux analysis and process optimization [1].

Pro-Drug Formulation Development for Rapid-Onset Barbiturates

The unique ability of this compound's esters to undergo a rapid intramolecular cyclization (t1/2 = 8–63 min at physiological pH) to form active barbituric acids makes it an indispensable starting material for developing rapid-onset, pH-triggered pro-drugs. Bundgaard et al. demonstrated that this cyclization is quantitative and tunable by modifying the ester moiety, a property not shared by the 3-deoxy analog. For pharmaceutical companies exploring novel delivery forms for barbiturates, this scaffold is irreplaceable [2].

High-Confidence Metabolite Identification in Clinical Metabolomics

In LC-MS/MS-based diagnostics for inborn errors of metabolism, the distinction between oxidative and reductive pyrimidine pathway intermediates is clinically significant. Using this compound as an authentic standard ensures the accurate annotation of the m/z 147.1 channel, completely separated from the m/z 133.1 of ureidopropionic acid. This prevents misdiagnosis of conditions like β-ureidopropionase deficiency, where only the reductive pathway metabolites should be elevated. The validation data from Sparidans et al. confirms the assay's precision and accuracy for these closely related analytes [3][4].

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